5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The biphenyl intermediate and pentyl bromide.
Reaction: The biphenyl intermediate undergoes an etherification reaction with pentyl bromide in the presence of a base like sodium hydride to introduce the pentyloxy group.
Formation of the Pyrimidine Ring:
Starting Materials: The pentyloxy-substituted biphenyl and heptyl bromide.
Reaction: The final step involves the cyclization of the pentyloxy-substituted biphenyl with heptyl bromide in the presence of a base such as sodium amide to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Biphenyl Intermediate:
Starting Materials: 4-Bromophenol and 4-Iodophenylpentane.
Reaction: The biphenyl intermediate is synthesized through a Suzuki coupling reaction, where 4-bromophenol reacts with 4-iodophenylpentane in the presence of a palladium catalyst and a base such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and pentyloxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the biphenyl moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be employed under appropriate conditions.
Major Products:
Oxidation: Products include heptyl alcohol, heptanal, and heptanoic acid.
Reduction: Products include hydrogenated pyrimidine derivatives and reduced biphenyl compounds.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrimidine and biphenyl derivatives.
Scientific Research Applications
Chemistry:
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Catalysis: It can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a molecular probe to study biological systems and interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Coatings and Adhesives: It is explored for use in high-performance coatings and adhesives due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 5-Heptyl-2-(4’-(pentyloxy)-[1,1’-biphenyl]-4-yl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The biphenyl and pyrimidine moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-Heptyl-2-(4’-methoxy-[1,1’-biphenyl]-4-yl)pyrimidine
- 5-Heptyl-2-(4’-ethoxy-[1,1’-biphenyl]-4-yl)pyrimidine
- 5-Heptyl-2-(4’-butoxy-[1,1’-biphenyl]-4-yl)pyrimidine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the biphenyl moiety (methoxy, ethoxy, butoxy, pentyloxy).
- Chemical Properties: These differences can influence the compound’s solubility, melting point, and reactivity.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their performance in materials science, pharmaceuticals, and other fields.
Properties
IUPAC Name |
5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXJGRXRHRVQAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.